molecular formula C34H32N2O6S2 B5077641 N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide

N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide

Cat. No.: B5077641
M. Wt: 628.8 g/mol
InChI Key: JIZGCCJLAIQYAC-UHFFFAOYSA-N
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Description

N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide: is a complex organic compound featuring multiple naphthalene and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings.

    Reduction: Reduction reactions can occur at the sulfonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biology

    Bioconjugation: The compound is employed in bioconjugation techniques to label proteins and other biomolecules for imaging and diagnostic purposes.

Medicine

    Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Dye Production: The compound is used in the production of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism by which N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide is unique due to its multiple naphthalene and sulfonyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring stable and reactive compounds.

Properties

IUPAC Name

N-[4-[butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl]-N-naphthalen-2-ylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O6S2/c1-3-9-33(37)35(43(39,40)31-21-15-25-11-5-7-13-27(25)23-31)29-17-19-30(20-18-29)36(34(38)10-4-2)44(41,42)32-22-16-26-12-6-8-14-28(26)24-32/h5-8,11-24H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZGCCJLAIQYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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